Mifepristone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Poorly soluble

Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.

In water, 5.0X10-2 mg/L at 25 °C /Estimated/

3.36e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mifepristone, also known as RU-486, is a medication with a wide range of potential therapeutic applications beyond its most well-known use in medication abortion. Since its discovery in the early 1980s, researchers have been exploring its use in various areas of women's health and beyond []. Here's a closer look at some of the ongoing scientific investigations:

Mifepristone for Pregnancy-Related Conditions

Management of Labor

Mifepristone may play a role in ripening the cervix before labor induction or Cesarean section. Studies suggest it could be a safe and effective alternative to other methods currently used [].

Emergency Contraception

Research is ongoing to explore the use of mifepristone as a more effective form of emergency contraception compared to traditional methods like levonorgestrel (Plan B).

Mifepristone for Other Conditions

Endometriosis

Mifepristone's anti-progesterone properties hold promise in managing endometriosis, a condition where endometrial tissue grows outside the uterus. Studies have shown its effectiveness in reducing pain and endometriosis lesions [].

Cancer Treatment

Mifepristone's ability to block progesterone receptors makes it a potential candidate for treating progesterone-receptor positive cancers, such as some endometrial cancers.

Other Diseases

Researchers are also investigating the use of mifepristone in conditions like Cushing's syndrome and uterine fibroids. While preliminary results are encouraging, further research is needed to determine its long-term efficacy and safety in these areas [].

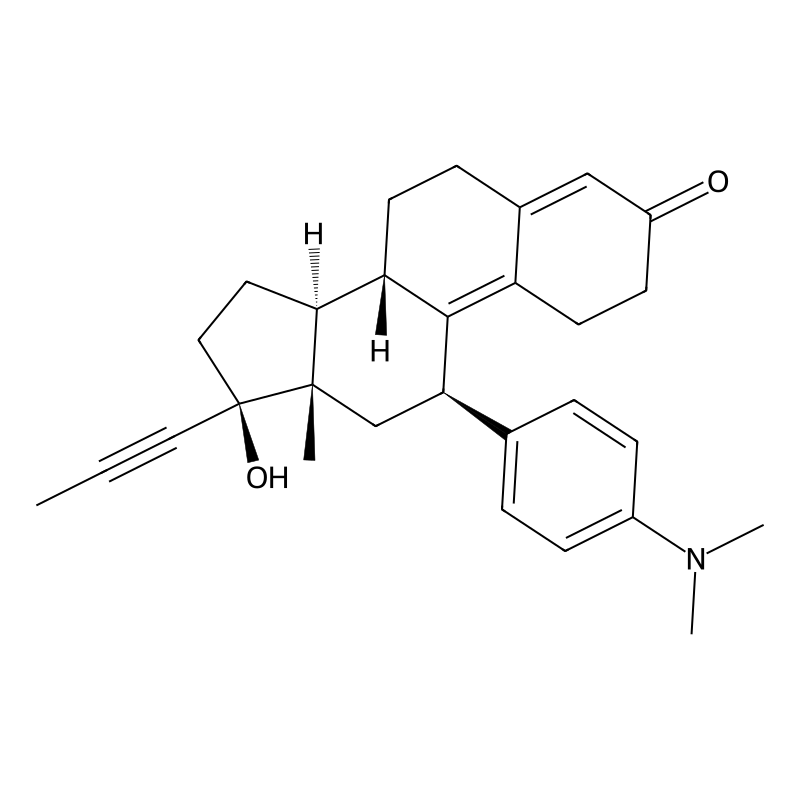

Mifepristone, chemically designated as 11β-[4-(dimethylamino)phenyl]-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one, is a synthetic steroid compound primarily known for its antiprogestational properties. It is utilized in medical settings to induce abortion during early pregnancy and manage miscarriages. The compound has an empirical formula of C29H35NO2 and exhibits a melting point of 194 °C and a boiling point of 629 °C . Mifepristone functions by blocking the effects of progesterone, which is essential for maintaining pregnancy, leading to uterine contractions and cervical dilation .

Mifepristone's primary mechanism of action revolves around its antagonism of progesterone. Progesterone is vital for maintaining the uterine lining (endometrium) necessary for pregnancy. By competitively binding to progesterone receptors in the endometrium, Mifepristone prevents progesterone from exerting its effects. This leads to the breakdown of the endometrium, halting the growth and development of the fetus [].

In medical abortion, Mifepristone is typically followed by misoprostol, a prostaglandin analog that induces contractions in the uterus, expelling the pregnancy tissue [].

Mifepristone is generally considered safe and well-tolerated when used as directed under medical supervision. Common side effects include cramping, bleeding, and nausea []. Serious side effects are rare but can include incomplete abortion and infection. Mifepristone is not recommended for women with certain medical conditions, such as ectopic pregnancy or undiagnosed vaginal bleeding [].

Mifepristone undergoes various chemical transformations in the body, primarily through metabolic pathways involving cytochrome P450 enzymes. The main metabolic reactions include:

- N-demethylation: This process results in the formation of the N-monodemethylated metabolite known as RU 42 633.

- Hydroxylation: Terminal hydroxylation of the 17-propynyl chain produces another metabolite, RU 42 698.

- Degradation: Mifepristone is eliminated predominantly via fecal excretion (83%) and to a lesser extent through urine (9%) following its metabolism .

Mifepristone exhibits several biological activities beyond its primary role as an antiprogestogen:

- Antiglucocorticoid Activity: It can block glucocorticoid receptors, leading to increased levels of adrenocorticotropic hormone and cortisol when administered at certain doses .

- Weak Antiandrogenic Activity: While it has a lower affinity for androgen receptors compared to testosterone, it still exhibits some antiandrogenic effects .

- Pharmacodynamics: Mifepristone's binding affinity at progesterone receptors is more than twice that of progesterone itself, making it a potent antagonist in pregnancy termination protocols .

The synthesis of mifepristone involves several steps typically starting from steroid precursors. Key steps include:

- Formation of the Estrane Core: The synthesis begins with creating the estrane steroid backbone.

- Substitution Reactions: Specific substituents are introduced at the C11β and C17α positions to enhance receptor binding affinity.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure pharmaceutical-grade quality .

Mifepristone is primarily used in:

- Medical Abortion: It is effective in terminating early pregnancies (up to 70 days) when used in conjunction with misoprostol, achieving a success rate of approximately 97% .

- Management of Miscarriages: It helps in managing incomplete miscarriages by facilitating uterine contractions.

- Treatment of Cushing's Syndrome: In higher doses, mifepristone can be used to control hyperglycemia associated with Cushing's syndrome by blocking cortisol effects .

Mifepristone interacts with various drugs due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Notable interactions include:

- Inhibitors: Medications such as ketoconazole and erythromycin may increase mifepristone levels by inhibiting its metabolism.

- Inducers: Drugs like rifampin and phenytoin can decrease mifepristone levels, potentially reducing its efficacy .

- Adverse Effects: Common side effects include nausea, vomiting, and dizziness; severe reactions can include anaphylaxis or toxic epidermal necrolysis .

Mifepristone belongs to a class of compounds known as antiprogestogens. Here are some similar compounds for comparison:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Ulipristal Acetate | A selective progesterone receptor modulator | Emergency contraception | Longer half-life than mifepristone |

| Progesterone | Natural steroid hormone | Hormonal therapies | Essential for maintaining pregnancy |

| Norethisterone | Synthetic progestin | Contraception | Stronger androgenic activity |

| Levonorgestrel | Synthetic progestin | Emergency contraception | Primarily acts as a contraceptive |

Mifepristone's uniqueness lies in its dual action as both an antiprogestogen and antiglucocorticoid, providing distinct therapeutic applications compared to other similar compounds .

Steroid Receptor Interactions

Mifepristone operates through complex interactions with multiple steroid hormone receptors, demonstrating distinct binding affinities and functional activities that define its pharmacological profile. The compound exhibits selectivity for progesterone and glucocorticoid receptors while maintaining minimal interaction with other steroid hormone receptors [1] [2] [3].

Progesterone Receptor Antagonism

Mifepristone functions as a potent competitive antagonist of the progesterone receptor, demonstrating binding affinity five times greater than the natural ligand progesterone [1] [2] [3]. The molecular basis of this interaction involves the binding of mifepristone to the progesterone receptor ligand-binding domain with an inhibitory concentration fifty percent (IC50) of 0.2 nanomolar, establishing it as a highly selective antagonist [2] [4].

The crystal structure analysis reveals that mifepristone adopts a non-planar molecular conformation compared to the planar structure of progesterone, with the bent and rigid molecular architecture being critical for antisteroid compound activity [3]. The structural determinant responsible for antagonistic activity includes the phenylaminodimethyl group in the 11β-position, which causes displacement of helix 12 in the receptor's ligand-binding domain [5] [6]. This displacement prevents the formation of the coactivator binding surface required for transcriptional activation.

Mifepristone binding results from competitive interaction with progesterone at progesterone-receptor sites, effectively blocking the activity of endogenous or exogenous progesterone [1] [7] [8]. The compound demonstrates approximately 85% absorption after oral administration and maintains prolonged receptor occupancy due to its long elimination half-life [3] [9]. The high binding affinity enables mifepristone to effectively compete with physiological concentrations of progesterone, resulting in functional progesterone receptor blockade even at relatively low mifepristone concentrations [10] [11].

Glucocorticoid Receptor Modulation

Mifepristone exhibits significant glucocorticoid receptor antagonist activity, binding with affinity three times greater than dexamethasone [3] [12]. The compound demonstrates an IC50 of 2.6 nanomolar for glucocorticoid receptor binding, positioning it as a potent antiglucocorticoid agent [2] [4]. Unlike progesterone receptor interactions, mifepristone binding to glucocorticoid receptors involves more complex pharmacological mechanisms that can result in both antagonistic and, under specific conditions, agonistic activities [13] [14].

The glucocorticoid receptor modulation by mifepristone occurs through competitive binding at the receptor site, preventing cortisol from exerting its physiological effects [1] [12] [15]. Importantly, mifepristone does not decrease cortisol production but rather reduces the effects of excess cortisol by blocking receptor-mediated responses [16] [17] [15]. This mechanism results in compensatory elevation of adrenocorticotropic hormone and cortisol levels, which represents a key pharmacological characteristic of glucocorticoid receptor antagonism [1] [12].

The structural basis for glucocorticoid receptor antagonism involves similar molecular features as progesterone receptor binding, including the critical 11β-phenylaminodimethyl substituent [5]. However, the functional consequences differ significantly, as glucocorticoid receptor antagonism by mifepristone can modulate inflammatory responses, metabolic processes, and stress-related signaling pathways [12] [18] [19]. The compound demonstrates dose-dependent effects, with lower concentrations primarily affecting progesterone receptors and higher concentrations engaging glucocorticoid receptor antagonism [20] [16].

Intracellular Signaling Pathways and Transcriptional Regulation

Mifepristone influences multiple intracellular signaling pathways beyond direct steroid receptor interactions, creating complex downstream effects that contribute to its diverse pharmacological activities. The compound modulates key cellular processes including cell cycle regulation, apoptotic signaling, and growth factor pathways through both genomic and non-genomic mechanisms [21] [19] [22].

The mitogen-activated protein kinase pathway represents a critical target for mifepristone action, with context-dependent effects observed across different cell types [21] [19] [23]. In uterine leiomyoma cells, mifepristone decreases extracellular signal-regulated kinase one and two phosphorylation while paradoxically increasing protein kinase B phosphorylation [21]. The compound inhibits insulin-like growth factor one signaling through reduced extracellular signal-regulated kinase one and two activity, demonstrating coordinate regulation of growth factor pathways [21]. These effects contribute to the anti-proliferative actions of mifepristone through modulation of cellular growth and survival signals.

Mifepristone affects focal adhesion kinase signaling pathways, reducing both focal adhesion kinase and phosphorylated focal adhesion kinase expression in endometrial carcinoma cells [24]. This modulation impacts cellular adhesion and migration processes, contributing to reduced invasive potential. The compound simultaneously inhibits phosphatidylinositol three-kinase and protein kinase B signaling, creating coordinate effects on cell survival and proliferation pathways [24]. These signaling modifications result in decreased cellular migration and invasion capabilities while promoting apoptotic cell death.

The transcriptional regulation effects of mifepristone extend to multiple gene expression programs involved in cell cycle control and differentiation [25] [26]. The compound influences Wnt signaling pathway components, including upregulation of Wnt receptors and associated signaling molecules [26]. Mifepristone-induced transcriptional changes include modulation of genes involved in extracellular matrix remodeling, cell adhesion processes, and immune response pathways [22] [27]. These broad transcriptional effects contribute to the complex pharmacological profile of mifepristone across diverse cellular contexts.

Nuclear receptor coregulator interactions represent another critical mechanism of mifepristone action, particularly involving nuclear receptor corepressor and silencing mediator for retinoid and thyroid hormone receptors [28] [6]. Mifepristone binding enhances recruitment of corepressor proteins to steroid receptors, facilitating transcriptional repression of hormone-responsive genes [6]. The compound stabilizes specific receptor conformations that favor corepressor binding over coactivator recruitment, fundamentally altering the transcriptional output of target cells [6].

Anti-Proliferative Effects in Cancer Cell Lines

Mifepristone demonstrates significant anti-proliferative effects across multiple cancer cell lines derived from diverse tissue origins, including reproductive and non-reproductive tissues [29] [30] [23]. The compound exhibits cytostatic activity at lower micromolar concentrations and can induce apoptotic cell death at higher concentrations, with effects occurring independently of classical progesterone receptor expression [30].

Ovarian cancer cell lines demonstrate particular sensitivity to mifepristone treatment, with IC50 values ranging from 6.25 to 6.91 micromolar across genetically diverse cell lines including SK-OV-3, Caov-3, OV2008, and IGROV-1 [29] [31]. The compound induces dose-dependent and time-dependent growth inhibition through cell cycle arrest at the G1-to-S transition [29] [32]. Mifepristone blocks DNA synthesis and arrests cell cycle progression without inducing significant cell death at therapeutic concentrations, confirming its cytostatic mechanism of action [29] [33].

The molecular mechanisms underlying anti-proliferative effects involve modulation of cell cycle regulatory proteins essential for G1-to-S phase progression [29] [33] [32]. Mifepristone upregulates cyclin-dependent kinase inhibitors p21CIP1 and p27KIP1 while simultaneously downregulating transcription factor E2F1 [29] [33] [27] [32]. The compound decreases expression of E2F1-regulated genes including cyclin-dependent kinase 1, cyclin A, and cyclin B1, creating coordinate cell cycle arrest [29] [33]. Reduced cyclin-dependent kinase 2 activity results from increased association with cyclin-dependent kinase inhibitors and decreased nuclear availability of cyclin-dependent kinase 2 and cyclin E complexes [29] [32].

Breast cancer cell lines exhibit differential responses to mifepristone treatment depending on progesterone receptor isoform ratios [27]. Cells with higher progesterone receptor isoform A relative to isoform B demonstrate significant anti-proliferative responses, with decreased Ki67 expression and increased apoptotic markers [27]. Mifepristone treatment results in decreased hormone receptor expression, increased calregulin and activated caspase 3 expression, and enhanced tumor-infiltrating lymphocyte presence [27]. These effects demonstrate the therapeutic potential of mifepristone in specific breast cancer subtypes.

Neuroblastoma cells show marked sensitivity to mifepristone with IC50 values in the 3-5 micromolar range [23]. The compound induces dose-dependent inhibition of thymidine incorporation and reduces mitogen-activated protein kinase activity and extracellular signal-regulated kinase phosphorylation [23]. Mifepristone treatment causes morphological changes in neuroblastoma cells, with preferential effects on the more aggressive neuronal-like cell phenotype compared to epithelial-like cells [23]. These selective effects suggest potential therapeutic applications in neuroblastoma treatment.

The anti-proliferative effects of mifepristone extend to additional cancer types including prostate cancer, meningioma, glioblastoma, endometrial cancer, and osteosarcoma [30] [24]. Importantly, the growth inhibitory properties occur regardless of progesterone receptor expression status, indicating progesterone receptor-independent mechanisms of action [30]. Only breast cancer MCF-7 cells among the tested panel expressed classical progesterone receptors, yet all cell lines demonstrated sensitivity to mifepristone treatment [30]. This broad spectrum of anti-cancer activity suggests that mifepristone targets fundamental cellular processes required for cancer cell survival and proliferation.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 5.4 /Estimated/

4.5

Appearance

Melting Point

150 °C

191 - 196 °C

Storage

UNII

GHS Hazard Statements

H302 (28.81%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (28.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (98.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (27.12%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of endometriosis

Treatment of hypercortisolism (Cushing's syndrome) of endogenous origin

Treatment of leiomyoma of uterus

Livertox Summary

Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Therapeutic Uses

Mifepristone is indicated in combination with misoprostol for the medical termination of intrauterine pregnancy of 49 days duration or less. /Included in US product labeling/

Pharmacology

Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XB - Progesterone receptor modulators

G03XB01 - Mifepristone

Mechanism of Action

Mifepristone competitively inhibits the actions of progesterone at progesterone-receptor sites, resulting in termination of pregnancy.The combination of mifepristone and misoprostol causes expulsion of the products of conception through decidual necrosis, myometrial contractions, and cervical softening.

When administered in the early stages of pregnancy, mifepristone causes decidual breakdown by blockade of uterine progesterone receptors. This leads to detachment of the blastocyte, which decreases hCG production. This in turn causes a decrease in progesterone secretion from the corpus luteum, which further accentuates decidual breakdown. Decreased endogenous progesterone coupled with blockade of progesterone receptors in the uterus increases prostaglandin levels and sensitizes the myometrium to the contractile actions of prostaglandins.

In addition, mifepristone promotes uterine contractions and softening of the cervix and sensitizes the myometrium to effects of prostaglandins (e.g., misoprostol) that stimulate uterine contraction and expulsion of the products of conception. In the absence of progesterone, mifepristone acts as a partial progestin agonist. At dosages higher than those used for termination of pregnancy, mifepristone also exhibits antiglucocorticoid activity. The drug also has been shown to have weak antiandrogenic activity.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Fecal: 83%; Renal: 9%.

The absolute bioavailability of oral mifepristone is 69%.

Protein binding: Very high (98%); predominantly to albumin and alpha1- acid glycoprotein.

Time to peak concentration: 90 minutes after a 600 mg oral dose.

Peak plasma concentration: 1.98 mg/L following a single 600 mg oral dose.

Fecal; 83% of a 600 mg dose over 11 days. Renal; 9% of a 600 mg dose over 11 days.

Metabolism Metabolites

Hepatic, by Cytochrome P450 3A4 isoenzyme to the N-monodemethylated metabolite (RU 42 633); RU 42 698, which results from terminal hydroxylation of the 17-propynyl chain.

Mifepristone has known human metabolites that include 17alpha-hydroxymifepristone and Monodemethylated mifepristone.

Hepatic. Hepatic, by Cytochrome P450 3A4 isoenzyme to the N-monodemethylated metabolite (RU 42 633); RU 42 698, which results from the loss of two methyl groups from position 11 beta; and RU 42 698, which results from terminal hydroxylation of the 17–propynyl chain. Route of Elimination: Fecal: 83%; Renal: 9%. Half Life: 18 hours

Wikipedia

Carbamoyl_phosphate

FDA Medication Guides

Mifepristone

TABLET;ORAL

CORCEPT THERAP

11/05/2019

Mifeprex

TABLET; ORAL

DANCO LABS LLC

03/23/2023

Drug Warnings

Vaginal bleeding that is heavier than associated with a normal menses occurs in almost all women receiving mifepristone and misoprostol. Based on clinical studies, bleeding or spotting should be expected for an average of 9-16 days. ... Excessive bleeding may require treatment with vasoconstrictors, saline infusions, and/or blood transfusions or curettage.

Severe vaginal bleeding may occur following spontaneous, surgical, or medical abortion (including following mifepristone administration). Prolonged heavy vaginal bleeding (i.e. soaking through 2 thick full-size sanitary pads per hour for 2 consecutive hours) may be a sign of incomplete abortion or other complications, and prompt medical or surgical intervention maybe required to prevent the development of hypovolemic shock. Patients should be advised to seek immediate medical attention if prolonged heavy vaginal bleeding or syncope occurs following mifepristone administration.

Serious bacterial infections (including very rare cases of fatal septic shock) have been reported following mifepristone administration; a causal relationship to the mifepristone-misoprostol regimen has not been established. Clinicians should consider the possibility of infection if sustained fever (temperature of 38 degrees C or higher persisting for more than 4 hours), severe abdominal pain, or pelvic tenderness occurs within several days of medical abortion. Atypical presentations of serious infection and sepsis (i.e., presence of significant leukocytosis, tachycardia, or hemoconcentration without fever, severe abdominal pain, pelvic tenderness) may also occur.

For more Drug Warnings (Complete) data for MIFEPRISTONE (14 total), please visit the HSDB record page.

Biological Half Life

Terminal: 18 hours; begins slowly and becomes more rapid with time.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Progesterone receptor antagonist with partial agonist activity.

Information available in 2005 indicated that Mifepristone was used in the manufacture of pharmaceutical preparations in the following countries: Denmark, Finland, France, Germany, India, Indonesia, Israel, Norway, Russian Federation, Spain, Sweden, Switzerland, United Kingdom, United States (1,2)

Interactions

Dates

2: Grossman D, White K, Harris L, Reeves M, Blumenthal PD, Winikoff B, Grimes DA. Continuing pregnancy after mifepristone and "reversal" of first-trimester medical abortion: a systematic review. Contraception. 2015 Jun 7. pii: S0010-7824(15)00226-7. doi: 10.1016/j.contraception.2015.06.001. [Epub ahead of print] Review. PubMed PMID: 26057457.

3: Chen J, Wang J, Shao J, Gao Y, Xu J, Yu S, Liu Z, Jia L. The unique pharmacological characteristics of mifepristone (RU486): from terminating pregnancy to preventing cancer metastasis. Med Res Rev. 2014 Sep;34(5):979-1000. doi: 10.1002/med.21311. Epub 2014 Mar 1. Review. PubMed PMID: 24585714.

4: Kakade AS, Kulkarni YS. Mifepristone: current knowledge and emerging prospects. J Indian Med Assoc. 2014 Jan;112(1):36-40. Review. PubMed PMID: 25935948.

5: Sun Y, Fang M, Davies H, Hu Z. Mifepristone: a potential clinical agent based on its anti-progesterone and anti-glucocorticoid properties. Gynecol Endocrinol. 2014 Mar;30(3):169-73. doi: 10.3109/09513590.2013.856410. Epub 2013 Nov 11. Review. PubMed PMID: 24205903.

6: Howland RH. Mifepristone as a therapeutic agent in psychiatry. J Psychosoc Nurs Ment Health Serv. 2013 Jun;51(6):11-4. Review. PubMed PMID: 23814820.

7: Shaw KA, Topp NJ, Shaw JG, Blumenthal PD. Mifepristone-misoprostol dosing interval and effect on induction abortion times: a systematic review. Obstet Gynecol. 2013 Jun;121(6):1335-47. doi: 10.1097/AOG.0b013e3182932f37. Review. PubMed PMID: 23812471.

8: Morgan FH, Laufgraben MJ. Mifepristone for management of Cushing's syndrome. Pharmacotherapy. 2013 Mar;33(3):319-29. doi: 10.1002/phar.1202. Epub 2013 Feb 21. Review. PubMed PMID: 23436494.

9: Fleseriu M, Molitch ME, Gross C, Schteingart DE, Vaughan TB 3rd, Biller BM. A new therapeutic approach in the medical treatment of Cushing's syndrome: glucocorticoid receptor blockade with mifepristone. Endocr Pract. 2013 Mar-Apr;19(2):313-26. doi: 10.4158/EP12149.RA. Review. PubMed PMID: 23337135.

10: Carmichael JD, Fleseriu M. Mifepristone: is there a place in the treatment of Cushing's disease? Endocrine. 2013 Aug;44(1):20-32. doi: 10.1007/s12020-012-9846-1. Epub 2012 Nov 29. Review. PubMed PMID: 23192246.

11: Raymond EG, Shannon C, Weaver MA, Winikoff B. First-trimester medical abortion with mifepristone 200 mg and misoprostol: a systematic review. Contraception. 2013 Jan;87(1):26-37. doi: 10.1016/j.contraception.2012.06.011. Epub 2012 Aug 13. Review. PubMed PMID: 22898359.

12: Tristan M, Orozco LJ, Steed A, Ramírez-Morera A, Stone P. Mifepristone for uterine fibroids. Cochrane Database Syst Rev. 2012 Aug 15;8:CD007687. doi: 10.1002/14651858.CD007687.pub2. Review. PubMed PMID: 22895965.

13: Gómez García MT, Aguarón Benitez G, Barberá Belda B, Callejón Rodríguez C, González Merlo G. Medical therapy (methotrexate and mifepristone) alone or in combination with another type of therapy for the management of cervical or interstitial ectopic pregnancy. Eur J Obstet Gynecol Reprod Biol. 2012 Nov;165(1):77-81. doi: 10.1016/j.ejogrb.2012.06.024. Epub 2012 Jul 7. Review. PubMed PMID: 22771188.

14: Castinetti F, Brue T, Conte-Devolx B. The use of the glucocorticoid receptor antagonist mifepristone in Cushing's syndrome. Curr Opin Endocrinol Diabetes Obes. 2012 Aug;19(4):295-9. doi: 10.1097/MED.0b013e32835430bf. Review. PubMed PMID: 22543346.

15: Hou SP, Fang AH, Chen QF, Huang YM, Chen OJ, Cheng LN. Termination of second-trimester pregnancy by mifepristone combined with misoprostol versus intra-amniotic injection of ethacridine lactate (Rivanol®): a systematic review of Chinese trials. Contraception. 2011 Sep;84(3):214-23. doi: 10.1016/j.contraception.2011.01.018. Epub 2011 Mar 11. Review. PubMed PMID: 21843683.

16: Chen QJ, Hou SP, Meads C, Huang YM, Hong QQ, Zhu HP, Cheng LN; EBM-CONNECT Collaboration. Mifepristone in combination with prostaglandins for termination of 10-16 weeks' gestation: a systematic review. Eur J Obstet Gynecol Reprod Biol. 2011 Dec;159(2):247-54. doi: 10.1016/j.ejogrb.2011.06.034. Epub 2011 Jul 8. Review. PubMed PMID: 21741747.

17: Guo SW, Liu M, Shen F, Liu X. Use of mifepristone to treat endometriosis: a review of clinical trials and trial-like studies conducted in China. Womens Health (Lond Engl). 2011 Jan;7(1):51-70. doi: 10.2217/whe.10.79. Review. PubMed PMID: 21175391.

18: Spitz IM. Mifepristone: where do we come from and where are we going? Clinical development over a quarter of a century. Contraception. 2010 Nov;82(5):442-52. doi: 10.1016/j.contraception.2009.12.012. Epub 2010 Feb 1. Review. PubMed PMID: 20933118.

19: Wedisinghe L, Elsandabesee D. Flexible mifepristone and misoprostol administration interval for first-trimester medical termination. Contraception. 2010 Apr;81(4):269-74. doi: 10.1016/j.contraception.2009.09.007. Epub 2009 Oct 29. Review. PubMed PMID: 20227541.

20: Im A, Appleman LJ. Mifepristone: pharmacology and clinical impact in reproductive medicine, endocrinology and oncology. Expert Opin Pharmacother. 2010 Feb;11(3):481-8. doi: 10.1517/14656560903535880. Review. PubMed PMID: 20102310.